molecular formula C10H9ClO B1452539 3-(4-Chlorophenyl)-2-methylpropenal CAS No. 24654-54-4

3-(4-Chlorophenyl)-2-methylpropenal

Cat. No. B1452539
Key on ui cas rn: 24654-54-4
M. Wt: 180.63 g/mol
InChI Key: IQJAMSUNWQAPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05072037

Procedure details

aldol condensation of 4-chlorobenzaldehyde and propionaldehyde to produce 3-(4-chlorophenyl)-2-methylpropenal as a propenal derivative,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:10](=[O:13])[CH2:11][CH3:12]>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([CH3:12])[CH:10]=[O:13])=[CH:4][CH:3]=1.[CH:6](=[O:7])[CH:5]=[CH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=C(C=O)C
Name
Type
product
Smiles
C(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.